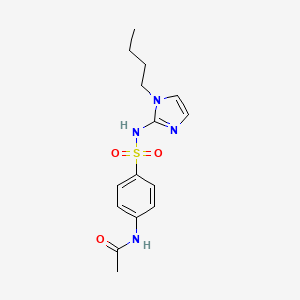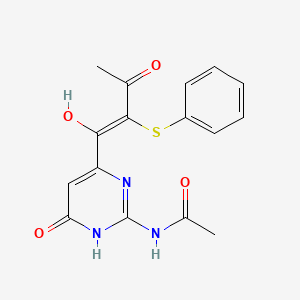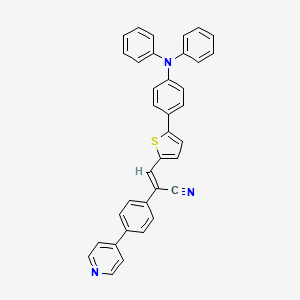![molecular formula C18H32N7O7P B12939416 8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate) CAS No. 62209-07-8](/img/structure/B12939416.png)
8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its purine base, which is essential in various biochemical processes. The presence of multiple functional groups, including amino groups and phosphate groups, makes it a versatile molecule in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the aminooctyl side chain. The final steps involve the phosphorylation of the hydroxyl groups to form the dihydrogen phosphate ester. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods enhance the efficiency and consistency of the synthesis process. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of the compound at a pharmaceutical grade.
化学反応の分析
Types of Reactions
((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted purine compounds. These products have diverse applications in medicinal chemistry and material science.
科学的研究の応用
((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is widely used in scientific research due to its unique properties. In chemistry , it serves as a building block for the synthesis of nucleotides and nucleosides. In biology , it is used in studies related to DNA and RNA synthesis, as well as enzyme interactions. In medicine , the compound is explored for its potential as an antiviral and anticancer agent. In industry , it is used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用機序
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting their synthesis and function. The pathways involved include nucleotide synthesis pathways and signal transduction pathways.
類似化合物との比較
Similar compounds to ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate include other nucleotides and nucleosides, such as adenosine triphosphate (ATP) and guanosine monophosphate (GMP). the unique aminooctyl side chain and the specific configuration of the compound provide distinct properties, such as enhanced binding affinity to certain enzymes and receptors. This uniqueness makes it a valuable tool in biochemical research and pharmaceutical development.
特性
CAS番号 |
62209-07-8 |
|---|---|
分子式 |
C18H32N7O7P |
分子量 |
489.5 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-amino-8-(8-aminooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H32N7O7P/c19-7-5-3-1-2-4-6-8-21-18-24-12-15(20)22-10-23-16(12)25(18)17-14(27)13(26)11(32-17)9-31-33(28,29)30/h10-11,13-14,17,26-27H,1-9,19H2,(H,21,24)(H2,20,22,23)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
WFGIMIYPNPHASV-LSCFUAHRSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
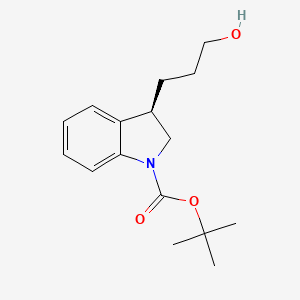
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)

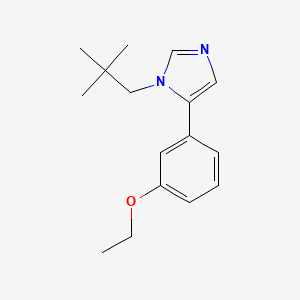
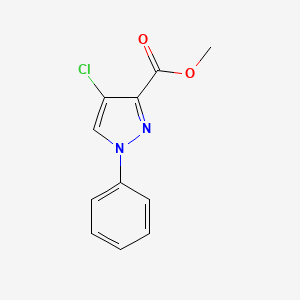
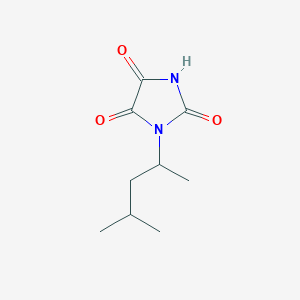
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
